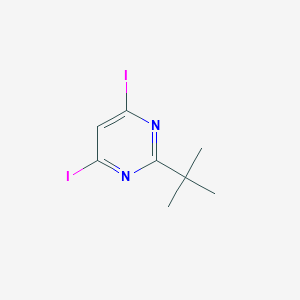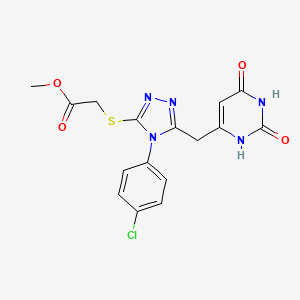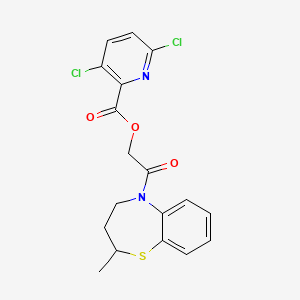![molecular formula C13H14N6O B2817722 3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol CAS No. 1257550-37-0](/img/structure/B2817722.png)
3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol” belongs to the class of pyrazolo[3,4-d][1,2,3]triazin-4-ols . These compounds are of interest as they show various forms of biological activity .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied in the presence and absence of dimethyl formamide . It was found that heating the compound with thionyl chloride in the absence of dimethyl formamide gave 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, the COSY, NOESY, HSQC, and HMBC spectra were recorded using standard procedures with gradient separation of the signal .Chemical Reactions Analysis
The reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied . The reaction occurred ambiguously and depended on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the aliphatic –CH2 between the triazole ring and amide bond is shown singlet at δ 5.364–5.594 ppm .Aplicaciones Científicas De Investigación
Synthesis of Novel Pyrazole Derivatives
The compound can react with thionyl chloride to synthesize novel pyrazole derivatives. This reaction depends on the reaction conditions and can result in different products .
Antitumor and Antileukemia Activity
Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally similar to the compound, have been found to possess antitumor and antileukemia activity .
Antiviral Agents
Due to their structural similarity to purine bases, azole-annelated 1,2,3-triazines, which include the compound, can be efficient antiviral agents .
Antispasmodic Medications
Pyrazolo[3,4-d][1,2,3]triazines, including the compound, have been used as antispasmodic medications .
Diuretics
The compound, as a pyrazolo[3,4-d][1,2,3]triazine, has been used as a diuretic .
Prevention or Relief of Ischemia and Gout
Compounds like the one have been used in the prevention or relief of ischemia and gout .
Herbicides or Pesticides
Several azole-annelated 1,2,3-triazines, which include the compound, are already used as herbicides or pesticides .
Inhibitors of Protoporphyrinogen Oxidase
Pyrazolo[3,4-d][1,2,3]triazines, including the compound, are known inhibitors of protoporphyrinogen oxidase .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c20-8-4-7-14-12-11-9-15-19(13(11)17-18-16-12)10-5-2-1-3-6-10/h1-3,5-6,9,20H,4,7-8H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNPVCDVLJTHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylpropyl)-5-(morpholin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2817640.png)
![2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2817643.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2817645.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2817646.png)

![N-(2-chlorobenzyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2817648.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2817650.png)


![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2817658.png)


